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Compound of Interest

6-nitro-3,4-dihydroquinolin-2(1H)-
Compound Name:
one

Cat. No.: B022647

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the
quinolinone class. The presence of the nitro group, a potent electron-withdrawing moiety,
significantly influences the chemical and physical properties of the molecule, making it a
subject of interest in medicinal chemistry and organic synthesis. Quinolone derivatives are
known to exhibit a wide range of biological activities, and the introduction of a nitro group can
modulate this activity, offering a scaffold for the development of novel therapeutic agents. This
technical guide provides a comprehensive overview of the chemical properties, synthesis, and
analysis of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6-nitro-3,4-dihydroquinolin-2(1H)-
one is presented in the table below.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b022647?utm_src=pdf-interest
https://www.benchchem.com/product/b022647?utm_src=pdf-body
https://www.benchchem.com/product/b022647?utm_src=pdf-body
https://www.benchchem.com/product/b022647?utm_src=pdf-body
https://www.benchchem.com/product/b022647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 22246-16-8
Molecular Formula CoHsN20s3
Molecular Weight 192.17 g/mol
Off-white to yellowish-brown
Appearance _ [1]
solid
Melting Point 201-202 °C [1]
Boiling Point 420.3 £ 45.0 °C (Predicted) [1]
Density 1.366 + 0.06 g/cm3 (Predicted) [1]
pKa 13.45 + 0.20 (Predicted) [1]
- Soluble in DMSO and
Solubility [1]
Methanol
Synthesis

The primary synthetic route to 6-nitro-3,4-dihydroquinolin-2(1H)-one involves the

electrophilic nitration of the parent compound, 3,4-dihydroquinolin-2(1H)-one. The

regioselectivity of this reaction is crucial, and studies have shown that nitration can be directed

to the 6-position under controlled conditions.

Experimental Protocol: Synthesis of 6-nitro-3,4-
dihydroquinolin-2(1H)-one

This protocol is based on established methods for the nitration of quinolinone derivatives.

Materials:

¢ 3,4-dihydroquinolin-2(1H)-one

o Concentrated Sulfuric Acid (H2S0Oa4)

e Concentrated Nitric Acid (HNO3)
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e Ice
 Distilled Water
e Ethanol
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly
add 3,4-dihydroquinolin-2(1H)-one to concentrated sulfuric acid. Stir the mixture until all the
solid has dissolved.

e Cool the resulting solution to 0-5 °C.

» Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid
dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

 After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
o Carefully pour the reaction mixture onto crushed ice with constant stirring.

o The precipitated solid is collected by vacuum filtration and washed thoroughly with cold
water until the washings are neutral.

e The crude product is then recrystallized from ethanol to afford pure 6-nitro-3,4-
dihydroquinolin-2(1H)-one.

Logical Workflow for Synthesis:

Click to download full resolution via product page

Caption: Synthetic workflow for 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Spectral Data
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The structural confirmation of 6-nitro-3,4-dihydroquinolin-2(1H)-one is achieved through
spectroscopic methods, primarily *H and 13C Nuclear Magnetic Resonance (NMR)
spectroscopy. While specific experimental spectra for this exact compound are not readily
available in the public domain, the expected chemical shifts can be predicted based on the
analysis of similar structures.

Predicted * | i q )

Proton Prt-?‘dicted Chemical Multiplicity Coupling Constant
Shift (ppm) () (H2)

H-1 (NH) ~10.5 brs

H-5 ~8.0 d ~2.5

H-7 ~7.9 dd ~8.8, 2.5

H-8 ~7.1 d ~8.8

H-4 (CHz) ~2.9 t 75

H-3 (CH2) ~2.6 t 75

Predicted **C NMR Spectral Data (in DMSO-ds, 100 MHz)

Carbon Predicted Chemical Shift (ppm)
C-2 (C=0) ~170

C-4a ~125

C-5 ~120

C-6 ~145 (due to NO2)

C-7 ~128

C-8 ~115

C-8a ~140

C-3 ~30

C-4 ~25
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Reactivity

The chemical reactivity of 6-nitro-3,4-dihydroquinolin-2(1H)-one is largely dictated by the
presence of the nitro group and the lactam functionality.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a key intermediate, 6-
amino-3,4-dihydroquinolin-2(1H)-one, which is a versatile precursor for the synthesis of a wide
range of derivatives with potential pharmacological activities.

Experimental Protocol: Reduction to 6-amino-3,4-dihydroquinolin-2(1H)-one

Materials:

6-nitro-3,4-dihydroquinolin-2(1H)-one

Tin(Il) chloride dihydrate (SnCl2:2H20) or Iron powder (Fe)

Concentrated Hydrochloric Acid (HCI)

Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3)

Ethanol or Acetic Acid

Procedure (using SnCl2):

Suspend 6-nitro-3,4-dihydroquinolin-2(1H)-one in ethanol.

« Add a solution of tin(ll) chloride dihydrate in concentrated hydrochloric acid to the
suspension.

e Heat the reaction mixture at reflux for 2-4 hours.

o Cool the mixture and neutralize it with a saturated solution of sodium bicarbonate or a
concentrated solution of sodium hydroxide.

e The resulting precipitate is filtered, washed with water, and dried.
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e The crude product can be purified by recrystallization or column chromatography.

Reaction Pathway:

Sng';é?;?:éﬂa 6-nitro-3,4-dihydroquinolin-2(1H)-one m} 6-amino-3,4-dihydroquinolin-2(1H)-one

Click to download full resolution via product page

Caption: Reduction of the nitro group to an amine.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the
purity and quantifying the amount of 6-nitro-3,4-dihydroquinolin-2(1H)-one.

Proposed HPLC Method

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um) Mobile Phase: A gradient of
water (A) and acetonitrile (B), both containing 0.1% formic acid. Gradient Program:

e 0-5min: 20% B

e 5-20 min: 20% to 80% B
e 20-25 min: 80% B

e 25-26 min: 80% to 20% B

e 26-30 min: 20% B Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 pL
Column Temperature: 30 °C

Experimental Workflow for HPLC Analysis:
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Caption: Workflow for HPLC purity analysis.

Potential Biological Activity and Signaling Pathways

While specific biological data for 6-nitro-3,4-dihydroquinolin-2(1H)-one is limited, the broader
class of quinolinone derivatives has been extensively studied for various pharmacological
activities.[2] The nitroaromatic scaffold is also a known pharmacophore in several antimicrobial
and anticancer agents.

The mechanism of action for many quinolinone-based drugs involves the inhibition of key
enzymes. For instance, fluoroquinolone antibiotics target bacterial DNA gyrase and
topoisomerase 1V, disrupting DNA replication.[3] Other substituted quinolinones have been
investigated as inhibitors of various kinases, which are crucial components of cellular signaling
pathways.[3]
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The introduction of a nitro group can influence the electronic properties of the quinolinone core,
potentially altering its binding affinity to biological targets. Further research is warranted to
elucidate the specific biological activities and mechanisms of action of 6-nitro-3,4-
dihydroquinolin-2(1H)-one.
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Caption: Hypothesized inhibition of a kinase signaling pathway.

Conclusion

6-Nitro-3,4-dihydroquinolin-2(1H)-one is a valuable synthetic intermediate with potential for
further functionalization to generate novel compounds with diverse biological activities. This
guide provides a foundational understanding of its chemical properties, synthesis, and
analytical characterization. The provided experimental protocols and data serve as a resource
for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to
further explore the potential of this and related nitro-substituted quinolinone scaffolds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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